PK11007

Descripción

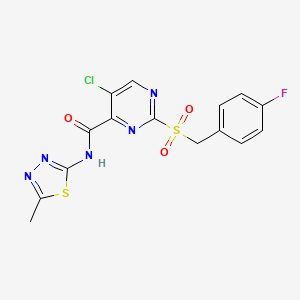

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5O3S2/c1-8-21-22-14(26-8)20-13(23)12-11(16)6-18-15(19-12)27(24,25)7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZQUWCWXYFPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PK11007 as a Thiol Alkylator for p53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PK11007 as a thiol alkylator for the tumor suppressor protein p53. It covers the mechanism of action, quantitative data on its effects, detailed experimental protocols for studying its activity, and the signaling pathways involved.

Core Mechanism of Action

This compound is identified as a mild thiol alkylator that demonstrates anticancer activity, particularly in cell lines with compromised p53.[1] Its primary mechanism involves the covalent modification of surface-exposed cysteine residues on the p53 protein.[1][2] This modification occurs through a nucleophilic aromatic substitution (SNAr) reaction.[1][3] The alkylation by this compound leads to the stabilization of the p53 protein, including oncogenic mutants like Y220C, without impairing its crucial DNA binding activity. This stabilization can lead to the partial restoration of transcriptional activity to otherwise unstable p53 mutants.

Mass spectrometry studies on a closely related 2-sulfonylpyrimidine compound, PK11000, have identified several cysteine residues in the p53 core domain that are susceptible to alkylation. The reactivity of these cysteines varies, with Cys124 and Cys141 being the most reactive, followed by Cys135, Cys182, and Cys277 at higher compound-to-protein ratios. Notably, the alkylation of Cys277 has a more pronounced stabilizing effect on the p53 protein compared to the modification of Cys182.

Signaling Pathways and Downstream Effects

The interaction of this compound with p53 triggers a cascade of downstream cellular events. By stabilizing mutant p53 and partially restoring its function, this compound treatment leads to the upregulation of canonical p53 target genes. This includes genes involved in cell cycle arrest and apoptosis such as p21, PUMA, and MDM2. The induction of these genes suggests a reactivation of the p53 signaling pathway.

Furthermore, this compound's anticancer effects are also mediated by a significant increase in reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. This increase in ROS is more pronounced in mutant p53 cell lines, contributing to their heightened sensitivity to this compound. The depletion of intracellular glutathione through the formation of GSH-PK11007 adducts is thought to be a contributing factor to the rise in ROS levels. Ultimately, these pathways converge to induce caspase-independent cell death and apoptosis in cancer cells, particularly those harboring p53 mutations.

Figure 1. Proposed mechanism of action for this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound and related compounds on p53 and cancer cell lines.

Table 1: Cellular Effects of this compound

| Cell Lines | p53 Status | Effect | Concentration | Reference |

| Breast Cancer Cell Lines (Panel of 17) | Mutant | IC50 for proliferation inhibition | 2.3 - 42.2 µM | |

| TNBC Cell Lines | Mutant | Significantly lower IC50 vs. non-TNBC | Not specified | |

| p53-Mutated Cell Lines | Mutant | Significantly lower IC50 vs. p53 WT | Not specified | |

| MKN1 (V143A), HUH-7 (Y220C), NUGC-3 (Y220C), SW480 (R273H/P309S) | Mutant | Large viability reduction | 15 - 30 µM |

Table 2: Biophysical Effects of 2-Sulfonylpyrimidines on p53

| Compound | p53 Variant | Technique | Effect | Concentration | Reference |

| PK11000 | p53 DBD | DSF | ΔTm of ~3 °C | 250 µM | |

| This compound | p53-Y220C Core Domain | DSF | ΔTm up to 3 °C | Not specified | |

| PK11000 | C124S/C182S p53 Mutant | DSF | ΔTm of 3.6 K (alkylation of Cys277) | Not specified | |

| PK11000 | C124S/C277S p53 Mutant | DSF | ΔTm of 1.2 K (alkylation of Cys182) | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and p53.

Mass Spectrometry for Identification of Covalent Adducts

This protocol is designed to identify the specific cysteine residues on p53 that are alkylated by this compound.

-

Protein Incubation: Incubate purified recombinant p53 (e.g., T-p53C-Y220C) at a concentration of 50 µM with varying concentrations of this compound (e.g., 250 µM, representing a 5:1 compound-to-protein ratio) for 4 hours at 20°C.

-

Sample Preparation:

-

Denature the protein sample by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample with ammonium bicarbonate to reduce the urea concentration to below 2 M.

-

-

Tryptic Digestion: Add sequencing-grade modified trypsin to the protein sample at a 1:50 (w/w) enzyme-to-substrate ratio and incubate overnight at 37°C.

-

LC-MS/MS Analysis:

-

Desalt the resulting peptide mixture using a C18 ZipTip.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Search the acquired MS/MS spectra against the p53 protein sequence using a database search engine (e.g., MaxQuant). Include a variable modification corresponding to the mass of the this compound adduct on cysteine residues.

Differential Scanning Fluorimetry (DSF) for Thermal Stability

DSF is used to measure the change in the melting temperature (Tm) of p53 upon binding of this compound, which is an indicator of protein stabilization.

-

Sample Preparation:

-

Prepare a solution of the p53 DNA binding domain (DBD) at a final concentration of 10 µM in a suitable buffer (e.g., 25 mM HEPES, pH 7.2, 150 mM NaCl).

-

Add a fluorescent dye, such as SYPRO Orange, to the protein solution at a final dilution of 5x-50x.

-

Prepare samples with and without this compound at the desired concentration (e.g., 1 mM).

-

-

DSF Measurement:

-

Use a real-time PCR instrument to heat the samples from 25°C to 80°C with a scan rate of 270°C/h.

-

Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.

-

-

Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation or by taking the peak of the first derivative of the curve. An increase in Tm in the presence of this compound indicates stabilization of the p53 protein.

Figure 2. Experimental workflows for studying this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., p53 mutant and wild-type lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-120 µM) for a specified duration (e.g., 24 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Gene Expression Analysis (RT-qPCR)

This protocol is used to quantify the changes in the expression of p53 target genes upon treatment with this compound.

-

Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 15-20 µM) for a specific time (e.g., 6 hours). Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR):

-

Perform qPCR using gene-specific primers for p53 target genes (e.g., p21, PUMA, MDM2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Use a qPCR instrument to amplify and detect the target genes in real-time.

-

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated controls.

Conclusion

This compound represents a promising class of compounds that function as mild thiol alkylators to stabilize and reactivate mutant p53. Its dual mechanism of action, involving both the direct restoration of p53 function and the induction of oxidative stress, makes it an interesting candidate for anticancer therapy, particularly for tumors harboring p53 mutations. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar molecules.

References

PK11007 and Reactive Oxygen Species Generation: A Technical Guide

Executive Summary: This technical guide provides an in-depth analysis of the mechanisms by which PK11007, a synthetic isoquinoline carboxamide, induces the generation of reactive oxygen species (ROS). Primarily known as a specific ligand for the translocator protein (TSPO), this compound's pro-oxidant effects are multifaceted, involving direct interaction with mitochondrial proteins, covalent modification of key antioxidant enzymes, and modulation of the p53 tumor suppressor pathway. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols for ROS measurement, and signaling pathway diagrams to elucidate the complex interplay between this compound and cellular redox homeostasis. This guide is intended for researchers, scientists, and drug development professionals investigating oxidative stress-related cellular mechanisms and therapeutic strategies.

Introduction to this compound and Reactive Oxygen Species

This compound is a well-characterized pharmacological tool, initially recognized for its high-affinity binding to the 18 kDa Translocator Protein (TSPO), a component of the outer mitochondrial membrane[1][2]. Beyond its role as a TSPO ligand, recent evidence has identified this compound as a mild thiol alkylator capable of covalently modifying proteins, which significantly contributes to its biological activity[3][4].

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH)[5]. Endogenously, ROS are primarily generated as byproducts of mitochondrial respiration and by dedicated enzymes like NADPH oxidases (NOX). While essential for various signaling pathways at physiological concentrations, excessive ROS accumulation leads to oxidative stress, a condition characterized by damage to lipids, proteins, and DNA, ultimately contributing to cellular dysfunction and cell death.

The ability of this compound to induce ROS is a critical aspect of its cytotoxic and anti-cancer effects, particularly in cells with specific genetic backgrounds, such as those harboring mutant p53. Understanding the precise mechanisms of this ROS induction is crucial for its application in research and potential therapeutic development.

Core Mechanisms of this compound-Induced ROS Generation

This compound elevates intracellular ROS levels through at least three distinct, yet potentially interconnected, mechanisms: modulation of the TSPO complex on the mitochondria, direct inhibition of the thioredoxin antioxidant system, and activation of p53-dependent pro-oxidant pathways.

Modulation of Mitochondrial Function via Translocator Protein (TSPO)

TSPO is strategically located on the outer mitochondrial membrane, where it interacts with other proteins, including the voltage-dependent anion channel 1 (VDAC1), to regulate mitochondrial functions like cholesterol transport, respiration, and apoptosis. The interaction between TSPO and VDAC1 is pivotal in controlling mitochondrial quality and redox homeostasis. An increased ratio of TSPO to VDAC1 has been shown to limit ATP production and increase ROS levels. Overexpression of TSPO itself leads to increased ROS production. As a ligand, this compound's binding to TSPO can influence these protein-protein interactions, potentially promoting a conformational state that favors ROS generation and leakage from the electron transport chain.

Inhibition of Thioredoxin Reductase 1 (TXNRD1)

This compound has been identified as a covalent inhibitor of Thioredoxin Reductase 1 (TXNRD1), a key enzyme in the cellular antioxidant defense system. The thioredoxin system, comprising NADPH, TXNRD1, and thioredoxin (TXN), is crucial for maintaining thiol redox homeostasis and detoxifying ROS. By acting as a thiol alkylator, this compound covalently modifies TXNRD1, leading to its inactivation. This enzymatic inhibition disrupts the entire thioredoxin pathway, resulting in a decreased capacity to reduce oxidized proteins and eliminate ROS. The consequence is a significant increase in intracellular oxidative stress, evidenced by depleted levels of reduced glutathione (GSH) and total thiols. This mechanism appears to be independent of p53 status, as it occurs in both p53-mutant and p53-null non-small cell lung cancer (NSCLC) cells.

Reactivation of Mutant p53 and ROS Feedback Loop

The tumor suppressor p53 plays a dual role in redox regulation, capable of both pro-oxidant and antioxidant functions depending on the cellular context. In cancer cells with destabilizing mutations in p53, this compound acts as a mild thiol alkylator that selectively modifies surface-exposed cysteines on the mutant p53 protein, leading to its stabilization and partial restoration of its transcriptional activity. This "reactivation" triggers the expression of pro-apoptotic p53 target genes like PUMA and p21.

Crucially, this process is linked to a significant increase in ROS levels. The restored p53 activity can promote ROS production, and this elevated ROS, in turn, can further enhance p53-mediated apoptosis, creating a positive feedback loop. This mechanism is particularly effective in mutant p53 cancer cells, which often exhibit higher basal ROS levels and are more sensitive to further ROS induction compared to cells with wild-type p53. The cytotoxic effects of this compound in these cells are potentiated by the depletion of glutathione, underscoring the central role of oxidative stress in its mechanism of action.

Quantitative Data on this compound's Effects

The biological activity of this compound is concentration and time-dependent. The following tables summarize quantitative data from studies on various cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | p53 Status | Concentration (µM) | Duration (hours) | Effect | Citation |

|---|---|---|---|---|---|

| MKN1 | Mutant (V143A) | 15 - 30 | 24 | Large viability reduction | |

| HUH-7 | Mutant (Y220C) | 15 - 30 | 24 | Large viability reduction | |

| NUGC-3 | Mutant (Y220C) | 15 - 30 | 24 | Large viability reduction | |

| SW480 | Mutant (R273H) | 15 - 30 | 24 | Large viability reduction | |

| H1299 | Null | 1 - 3 | 24 | Suppressed colony formation |

| H23 | Mutant | 1 - 3 | 24 | Suppressed colony formation | |

Table 2: Effect of this compound on ROS Levels and Gene/Protein Expression

| Cell Line(s) | Concentration (µM) | Duration (hours) | Measured Parameter | Observed Effect | Citation |

|---|---|---|---|---|---|

| MKN1, HUH-7, NUGC-3 | 60 | 2 | Intracellular ROS | Stronger increase vs. p53 wild-type cells | |

| MKN1 | 60 | 2 | Intracellular ROS | At least 2-fold higher than other lines | |

| NUGC-3, MKN, HUH-7 | 15 - 20 | 6 | PUMA & p21 mRNA | ~2-fold up-regulation | |

| MKN1, NUGC-3 | 15 - 20 | 6 | MDM2 mRNA | Halved levels |

| H1299 | Not specified | Not specified | Total Thiol & GSH | Significant decrease | |

Experimental Protocols for ROS Measurement

The most common method for quantifying intracellular ROS induction by this compound is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

Principle of the DCFH-DA Assay

DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, particularly hydrogen peroxide and hydroxyl radicals, DCFH is oxidized to 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound. The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

Generalized Protocol for ROS Detection

This protocol provides a general guideline and should be optimized for specific cell lines and experimental conditions.

-

Cell Seeding:

-

Adherent Cells: Seed cells (e.g., 2.5 x 10⁴ cells/well) in a 96-well black, clear-bottom plate to achieve 70-80% confluency on the day of the experiment.

-

Suspension Cells: Culture cells to a density that allows for approximately 1.5 x 10⁵ cells per well.

-

-

Cell Labeling with DCFH-DA:

-

Prepare a working solution of DCFH-DA (typically 5-20 µM) in pre-warmed serum-free media or PBS immediately before use. Protect from light.

-

Wash cells once with warm PBS.

-

Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

-

Treatment with this compound:

-

Remove the DCFH-DA solution and wash the cells gently with PBS.

-

Add cell culture media containing the desired concentrations of this compound (e.g., 0-60 µM). Include vehicle-only (e.g., DMSO) and positive controls (e.g., H₂O₂).

-

Incubate for the desired time period (e.g., 2 hours).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485-495 nm and an emission wavelength of ~529-535 nm.

-

Alternatively, cells can be harvested and analyzed by flow cytometry to measure fluorescence on a single-cell basis.

-

Subtract the background fluorescence from untreated, unlabeled cells. The results are typically expressed as a fold change in fluorescence relative to the vehicle-treated control.

-

Conclusion

This compound induces reactive oxygen species through a sophisticated, multi-pronged approach. Its actions as a TSPO ligand can alter mitochondrial function to promote ROS leakage, while its ability to covalently inhibit the TXNRD1 antioxidant enzyme directly leads to an increase in oxidative stress. Furthermore, in cancer cells with mutant p53, this compound can reactivate p53's pro-apoptotic functions, which are closely tied to ROS generation in a potent feedback mechanism. The convergence of these pathways results in a significant elevation of intracellular ROS, which is a key driver of the cytotoxic and anti-proliferative effects observed with this compound. This technical guide provides a foundational understanding for researchers aiming to leverage or mitigate the pro-oxidant properties of this compound in various experimental and preclinical settings.

References

- 1. The Role of Translocator Protein TSPO in Hallmarks of Glioblastoma | MDPI [mdpi.com]

- 2. TSPO interacts with VDAC1 and triggers a ROS-mediated inhibition of mitochondrial quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Reactive Oxygen Species-Mediated Mechanisms of Action of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PK11007 for Non-Small Cell Lung Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies. One such avenue of investigation involves the small molecule PK11007. Initially identified for its ability to reactivate mutant p53, recent studies have unveiled a broader mechanism of action in NSCLC, positioning it as a compound of significant interest for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of NSCLC, detailing its mechanism of action, experimental protocols for its study, and available quantitative data.

Core Mechanism of Action in NSCLC

This compound exerts its anti-cancer effects in non-small cell lung cancer through a multi-faceted mechanism primarily centered on the induction of oxidative stress and the impairment of autophagy, independent of p53 status in some contexts. It acts as a thiol-modifying compound, covalently inhibiting the selenoenzyme Thioredoxin Reductase 1 (TXNRD1).[1]

TXNRD1 is a critical component of the thioredoxin system, which plays a pivotal role in maintaining cellular redox homeostasis. By inhibiting TXNRD1, this compound disrupts this balance, leading to an accumulation of reactive oxygen species (ROS). This surge in ROS induces significant oxidative stress within the cancer cells, triggering downstream cytotoxic effects.

Furthermore, this compound has been shown to impair autophagic flux in NSCLC cells. Autophagy is a cellular recycling process that cancer cells often exploit to survive under stressful conditions. This compound-mediated inhibition of TXNRD1 leads to a blockage in the autophagic process, contributing to the accumulation of damaged cellular components and ultimately promoting cell death. While initially characterized as a p53 reactivator, its efficacy in p53-deficient NSCLC cell lines underscores the importance of the TXNRD1-ROS-autophagy axis in its anti-tumor activity.[1]

Quantitative Data on this compound in Cancer Cell Lines

Quantitative data on the efficacy of this compound in NSCLC cell lines is still emerging. However, studies in various cancer cell lines, including those with mutant p53, have demonstrated its cytotoxic effects. The half-maximal inhibitory concentration (IC50) values are a key metric for assessing the potency of a compound. While a comprehensive panel for NSCLC is not yet available in the public domain, existing data from other cancer types can provide a preliminary understanding of its effective concentration range.

| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Reference |

| MKN1 | Gastric | Mutant (V143A) | 15 - 30 | [2] |

| HUH-7 | Hepatocellular | Mutant (Y220C) | 15 - 30 | [2] |

| NUGC-3 | Gastric | Mutant (Y220C) | 15 - 30 | [2] |

| SW480 | Colorectal | Mutant (R273H/P309S) | 15 - 30 |

Note: The IC50 values are presented as a range as reported in the source.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on NSCLC cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., A549, H1299, H23)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO).

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Autophagy Markers (LC3 and p62)

This protocol is to assess the impact of this compound on autophagic flux.

Materials:

-

NSCLC cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3, anti-p62/SQSTM1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the LC3-II/LC3-I ratio and p62 levels indicates an inhibition of autophagic flux.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol measures intracellular ROS levels following this compound treatment.

Materials:

-

NSCLC cells treated with this compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stock solution (in DMSO)

-

Serum-free medium or PBS

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

-

Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Remove the treatment medium and wash the cells with warm PBS.

-

Load the cells with 5-10 µM DCFDA in serum-free medium or PBS and incubate for 30-60 minutes at 37°C, protected from light.

-

Remove the DCFDA solution and wash the cells with PBS.

-

Add PBS or serum-free medium to the wells.

-

Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.

Autophagic Flux Assay with Bafilomycin A1

This protocol provides a more definitive measurement of autophagic flux by using a lysosomal inhibitor.

Materials:

-

NSCLC cells

-

This compound

-

Bafilomycin A1 (BafA1)

-

Western blot analysis reagents (as described above)

Procedure:

-

Treat NSCLC cells with this compound, BafA1 alone, a combination of this compound and BafA1, or vehicle control for the desired time. A typical concentration for BafA1 is 100 nM for the last 2-4 hours of the this compound treatment.

-

Harvest the cells and perform western blot analysis for LC3 and p62 as described in Protocol 2.

-

Autophagic flux is determined by comparing the accumulation of LC3-II and p62 in the presence and absence of BafA1. A greater accumulation of these markers in the presence of this compound plus BafA1 compared to BafA1 alone indicates an increased rate of autophagosome formation. Conversely, if this compound treatment leads to an accumulation of LC3-II and p62 that is not further increased by BafA1, it suggests a blockage in the later stages of autophagy (fusion with lysosomes or degradation).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

This compound Mechanism of Action in NSCLC

Experimental Workflow for Assessing this compound Efficacy

Future Directions

The investigation of this compound in NSCLC is at a promising, yet early, stage. Future research should focus on several key areas:

-

Comprehensive IC50 Profiling: A systematic evaluation of this compound's cytotoxicity across a broader panel of NSCLC cell lines with diverse genetic backgrounds, particularly with respect to p53 and other relevant mutations, is crucial.

-

In Vivo Efficacy Studies: Preclinical studies using NSCLC xenograft models are necessary to assess the in vivo anti-tumor efficacy, pharmacokinetics, and optimal dosing of this compound.

-

Combination Therapies: Exploring the synergistic potential of this compound with standard-of-care chemotherapies or targeted agents in NSCLC could lead to more effective treatment regimens.

-

Clinical Translation: Given its multifaceted mechanism of action, the potential for clinical trials investigating this compound in NSCLC patients, particularly those with tumors exhibiting high levels of oxidative stress or reliance on autophagy, warrants consideration.

References

PK11007 and Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound PK11007 has emerged as a significant molecule of interest in cancer research, primarily due to its ability to reactivate mutant p53, a tumor suppressor protein frequently inactivated in human cancers. A critical aspect of this compound's mechanism of action is its profound impact on cellular redox homeostasis. This technical guide provides an in-depth exploration of the multifaceted relationship between this compound and the cellular redox environment. It details the molecular pathways affected by this compound, presents quantitative data on its cellular effects, and outlines key experimental protocols for investigating these phenomena. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are focused on targeted cancer therapies and the modulation of cellular redox signaling.

Introduction: The Intersection of Mutant p53, Redox Balance, and Cancer

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability and preventing tumor formation by regulating the cell cycle, apoptosis, and DNA repair.[1][2] Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional mutant p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic activities.[1] One of the critical cellular processes regulated by both wild-type and mutant p53 is redox homeostasis—the delicate balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.[1][3]

Cancer cells often exhibit a state of increased intrinsic oxidative stress due to their high metabolic rate and mitochondrial dysfunction. To counteract this, they upregulate their antioxidant systems, creating a dependency on these pathways for survival. This altered redox state presents a therapeutic vulnerability. This compound, a 2-sulfonylpyrimidine compound, has been identified as an agent that can exploit this vulnerability by reactivating mutant p53 and concurrently disrupting cellular redox balance, leading to selective cancer cell death.

Mechanism of Action of this compound

This compound is characterized as a mild thiol alkylator. Its primary mechanism involves the covalent modification of cysteine residues on target proteins.

Reactivation of Mutant p53

This compound has been shown to selectively alkylate surface-exposed cysteines on mutant p53 proteins. This modification can lead to the thermostabilization of the p53 core domain, promoting its refolding into a more wild-type-like conformation. This restored conformation allows the reactivated p53 to bind to its target DNA sequences and induce the transcription of genes involved in apoptosis and cell cycle arrest, such as PUMA, p21, and NOXA.

Induction of Oxidative Stress

A key consequence of this compound treatment is a significant increase in intracellular ROS levels. This elevation in ROS is a central mediator of this compound-induced cell death, which is often caspase-independent. The pro-oxidant effect of this compound is believed to stem from multiple actions:

-

Direct p53-mediated ROS production: Reactivated p53 can upregulate the expression of pro-oxidant genes.

-

Inhibition of antioxidant systems: As a thiol-reactive compound, this compound can target and inhibit key components of the cellular antioxidant machinery, such as thioredoxin reductase (TrxR) and glutathione (GSH). This dual targeting of mutant p53 and the redox balance is a promising strategy for cancer therapy.

The following diagram illustrates the primary mechanism of action of this compound.

Caption: this compound reactivates mutant p53 and induces ROS, leading to cell death.

Quantitative Data on this compound's Effects

Several studies have quantified the cellular effects of this compound. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | p53 Status | Cancer Type | IC50 (µM) | Reference |

| MKN1 | Mutant (V143A) | Gastric | 15 - 30 | |

| HUH-7 | Mutant (Y220C) | Hepatocellular | 15 - 30 | |

| NUGC-3 | Mutant (Y220C) | Gastric | 15 - 30 | |

| SW480 | Mutant (R273H/P309S) | Colorectal | 15 - 30 | |

| TNBC cell lines | Mutant | Breast | Lower than non-TNBC | |

| p53-mutated cell lines | Mutant | Breast | Significantly lower than p53 WT |

Table 2: Effect of this compound on Gene Expression and ROS Levels

| Cell Line(s) | Treatment | Effect | Fold Change | Reference |

| NUGC-3, MKN, HUH-7 | This compound (15-20 µM, 6h) | PUMA mRNA up-regulation | ~2 | |

| NUGC-3, MKN, HUH-7 | This compound (15-20 µM, 6h) | p21 mRNA up-regulation | ~2 | |

| HUH-7, MKN | This compound (15-20 µM, 6h) | NOXA mRNA up-regulation | ~2 | |

| MKN1, NUGC-3 | This compound (15-20 µM, 6h) | MDM2 mRNA down-regulation | 0.5 | |

| MKN1 | This compound (60 µM) | ROS induction | >2-fold higher than other cell lines |

This compound and Key Signaling Pathways in Redox Homeostasis

This compound perturbs cellular redox homeostasis by influencing several interconnected signaling pathways.

The p53-ROS Feedback Loop

There exists a complex feedback relationship between p53 and ROS. While p53 can induce ROS production, ROS can, in turn, activate p53. This compound's reactivation of mutant p53 can initiate a positive feedback loop, leading to a sustained increase in ROS and culminating in cell death. Wild-type p53, under normal conditions, can also upregulate antioxidant genes, highlighting its dual role in redox regulation.

The Nrf2 Antioxidant Response Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Oxidative stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. Mutant p53 can interact with and influence the Nrf2 pathway, further complicating the cellular response to oxidative stress. This compound's induction of ROS would be expected to activate the Nrf2 pathway as a cellular defense mechanism.

The following diagram depicts the interplay between this compound, p53, ROS, and the Nrf2 pathway.

Caption: Interplay of this compound with p53, ROS, and Nrf2 signaling pathways.

Impact on Mitochondrial Function

Mitochondria are a primary source of cellular ROS and are also central to the execution of apoptosis. This compound-induced oxidative stress can lead to mitochondrial dysfunction, including alterations in the mitochondrial membrane potential and the release of pro-apoptotic factors. The reactivation of p53 can also directly impact mitochondrial function, as p53 can translocate to the mitochondria and modulate apoptosis.

Experimental Protocols

Investigating the effects of this compound on cellular redox homeostasis requires specific experimental techniques. Below are detailed methodologies for key assays.

Measurement of Intracellular ROS

Principle: Fluorescent probes that become oxidized in the presence of ROS are used to quantify their levels within cells.

Protocol using 2′,7′-dichlorodihydrofluorescein diacetate (CM-H2DCFDA):

-

Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are 70-80% confluent at the time of the experiment.

-

Reagent Preparation:

-

Prepare a stock solution of CM-H2DCFDA in DMSO.

-

On the day of the experiment, prepare a working solution of CM-H2DCFDA in pre-warmed serum-free cell culture medium. The final concentration typically ranges from 5 to 10 µM.

-

-

Cell Staining:

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the CM-H2DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

This compound Treatment:

-

Remove the staining solution and wash the cells twice with PBS.

-

Add fresh cell culture medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at various time points using a fluorescence plate reader or a fluorescence microscope. The excitation wavelength is typically ~488 nm, and the emission wavelength is ~525 nm.

-

For microscopy, automated image analysis can be used to quantify the fluorescence signal per cell.

-

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells.

Alternative Probes:

-

Dihydroethidium (DHE): More specific for superoxide radicals.

-

MitoSOX Red: A derivative of DHE that specifically targets mitochondria, allowing for the measurement of mitochondrial superoxide.

The following diagram outlines the workflow for measuring intracellular ROS.

Caption: A typical workflow for the measurement of intracellular ROS using CM-H2DCFDA.

Assessment of Glutathione (GSH) Levels

Principle: The total glutathione content (GSH + GSSG) can be measured using an enzymatic recycling assay.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest the cells and lyse them in a suitable buffer (e.g., a phosphate buffer containing EDTA).

-

-

Assay Reaction:

-

The assay is based on the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by GSH to form the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

-

The GSSG in the sample is recycled back to GSH by glutathione reductase in the presence of NADPH.

-

-

Measurement:

-

Prepare a standard curve using known concentrations of GSH.

-

Add cell lysates and standards to a 96-well plate.

-

Add the reaction mixture containing DTNB, glutathione reductase, and NADPH.

-

Measure the absorbance at 412 nm over time using a plate reader.

-

-

Data Analysis: Calculate the GSH concentration in the samples based on the standard curve and normalize to the total protein content of the lysates.

Therapeutic Implications and Future Directions

The dual mechanism of action of this compound—reactivating mutant p53 and inducing oxidative stress—makes it a compelling candidate for cancer therapy, particularly for tumors harboring TP53 mutations. The potentiation of this compound's effects by glutathione depletion underscores the importance of the cellular redox state in determining its efficacy.

Future research should focus on:

-

Combination Therapies: Investigating synergies between this compound and other anticancer agents, such as conventional chemotherapeutics or other redox-modulating drugs.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment. This could include specific TP53 mutations or markers of cellular redox status.

-

Clinical Translation: While compounds like APR-246, which also targets mutant p53 and redox balance, are in clinical trials, further preclinical and clinical studies are needed to evaluate the therapeutic potential of this compound.

Conclusion

This compound represents a promising class of anticancer compounds that function at the critical nexus of tumor suppression and cellular redox control. By reactivating mutant p53 and simultaneously disrupting the delicate redox balance in cancer cells, this compound induces selective cell death. A thorough understanding of its mechanisms of action, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development of this and similar compounds as effective cancer therapies. The ability to co-opt the inherent oxidative stress of cancer cells is a powerful strategy, and this compound provides a valuable tool for exploring this therapeutic paradigm.

References

- 1. p53 as a hub in cellular redox regulation and therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROS and p53: versatile partnership - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox Homeostasis and Cellular Antioxidant Systems: Crucial Players in Cancer Growth and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PK11007 on Autophagy Flux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK11007, a small molecule initially identified as a p53 reactivator, has emerged as a potent modulator of autophagy. This technical guide provides an in-depth analysis of the mechanism by which this compound impacts autophagy flux, with a focus on its interaction with thioredoxin reductase 1 (TXNRD1). We present a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols for researchers investigating the effects of this compound. This document is intended to serve as a valuable resource for scientists in the fields of cancer biology, cell biology, and drug development.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer, making it an attractive target for therapeutic intervention. This compound is a thiol-modifying compound that has demonstrated anticancer activity.[1] Initially characterized for its ability to reactivate mutant p53, recent studies have unveiled a novel mechanism of action involving the impairment of autophagy flux.[1][2] This guide will delve into the core mechanisms of this compound's effect on this critical cellular process.

Core Mechanism of Action: Inhibition of TXNRD1 and Induction of Oxidative Stress

The primary mechanism through which this compound impacts autophagy is by covalently inhibiting the selenoprotein thioredoxin reductase 1 (TXNRD1).[1] TXNRD1 is a key enzyme in maintaining cellular redox homeostasis. By inhibiting TXNRD1, this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[1] This state of oxidative stress is a crucial contributor to the cytotoxic effects of this compound and serves as the trigger for the observed dysregulation of autophagy.

Impact on Autophagy Flux

This compound has been shown to be a potent inhibitor of autophagy flux. This is not due to an inhibition of autophagosome-lysosome fusion, but rather an impairment of early autophagy initiation. The key indicators of this impaired flux are the accumulation of the autophagy substrate p62 (also known as SQSTM1) and an increase in the ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I.

Accumulation of p62/SQSTM1

p62 is a scaffold protein that recognizes and sequesters ubiquitinated cargo for autophagic degradation. Under normal autophagic conditions, p62 is degraded along with the cargo. However, when autophagy is inhibited, p62 accumulates. Treatment with this compound leads to a significant increase in p62 protein levels, indicating a blockage in the autophagic degradation pathway.

Increased LC3-II/LC3-I Ratio

LC3 is a key protein in autophagosome formation. During autophagy, the cytosolic form, LC3-I, is converted to the lipidated, membrane-bound form, LC3-II, which is recruited to the autophagosome membrane. While an increase in LC3-II can indicate an induction of autophagy, in the context of this compound treatment, the concurrent accumulation of p62 suggests a block in the degradation of autophagosomes, leading to the accumulation of LC3-II.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effect of this compound on autophagy markers in non-small cell lung cancer (NSCLC) cell lines.

Table 1: Effect of this compound on p62 and LC3 Protein Levels

| Cell Line | Treatment | Duration | p62 Protein Level | LC3-II/LC3-I Ratio | Reference |

| H1299 | 10 µM this compound | 12 h | Increased | Increased | |

| H23 | 10 µM this compound | 12 h | Increased | Increased | |

| H1299_shTR1 | 3 µM this compound | 12 h | Significantly Increased | - |

Table 2: Effect of this compound on Autophagy-Related Gene Expression

| Cell Line | Treatment | Duration | Gene | mRNA Level | Reference |

| H1299 | This compound | 16 h | SQSTM1 (p62) | Increased | |

| H1299 | This compound | 16 h | beclin1 | - | |

| H1299_shTR1 | - | - | SQSTM1 (p62) | Increased | |

| H1299_shTR1 | - | - | beclin1 | Downregulated |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound's impact on autophagy and a typical experimental workflow for assessing autophagy flux.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for assessing autophagy flux.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and autophagy.

Cell Culture and Treatment

-

Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines H1299 and H23 are commonly used.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10 µM) in fresh culture medium.

-

Controls: Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.

-

Lysosomal Inhibition (for LC3 Turnover Assay): In parallel experiments, co-treat cells with a lysosomal inhibitor such as chloroquine (e.g., 50 µM) or bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the this compound treatment period to block autophagosome degradation.

Western Blot Analysis for LC3 and p62

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62. A loading control antibody, such as β-actin or GAPDH, should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Following treatment, extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for SQSTM1 (p62), BECN1 (beclin1), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.

Conclusion

This compound represents a compelling tool compound for studying the intricate relationship between oxidative stress and autophagy. Its mechanism of action, centered on the inhibition of TXNRD1, provides a clear pathway for inducing autophagy impairment. The resulting accumulation of p62 and LC3-II serves as a reliable marker for this effect. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to investigate the therapeutic potential of targeting autophagy in cancer and other diseases. Further exploration into the downstream consequences of this compound-induced autophagy dysfunction will be crucial for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for PK11007 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK11007 is a versatile small molecule with significant potential in cancer research and drug development. It is primarily recognized as a mild thiol alkylator that can reactivate mutant p53, a critical tumor suppressor protein frequently inactivated in human cancers.[1] Additionally, this compound functions as a specific ligand for the 18 kDa translocator protein (TSPO), a key component of the outer mitochondrial membrane, implicating it in the regulation of mitochondrial function and apoptosis.[2][3][4] These dual mechanisms of action, centered on p53 reactivation and mitochondrial modulation, make this compound a valuable tool for investigating cancer cell death pathways and for the preclinical assessment of novel therapeutic strategies.

This document provides detailed application notes and standardized protocols for the use of this compound in a cell culture setting. The information is intended to guide researchers in designing and executing experiments to explore the biological effects of this compound, with a focus on determining its optimal concentration and elucidating its mechanisms of action.

Mechanism of Action

This compound exerts its anti-cancer effects through at least two distinct, yet potentially interconnected, signaling pathways:

-

Reactivation of Mutant p53: Many human cancers harbor mutations in the TP53 gene, leading to a non-functional or destabilized p53 protein. This compound has been shown to selectively alkylate surface-exposed cysteine residues on mutant p53, which can lead to its stabilization and the partial restoration of its transcriptional activity.[5] This reactivation of p53 can trigger the expression of downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, NOXA), ultimately leading to cancer cell death.

-

Modulation of Mitochondrial Function via TSPO: As a TSPO ligand, this compound can directly impact mitochondrial physiology. The translocator protein is involved in cholesterol transport into the mitochondria and has been implicated in the regulation of the mitochondrial permeability transition pore (mPTP), ATP production, and the generation of reactive oxygen species (ROS). By binding to TSPO, this compound can induce mitochondrial dysfunction, leading to increased ROS production and the initiation of the intrinsic apoptotic pathway. This ROS-mediated cell death can occur independently of the p53 status of the cell, broadening the potential applicability of this compound.

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new cell line. The following table summarizes effective concentration ranges reported in the literature for various applications and cell lines.

| Application | Cell Line(s) | Concentration Range | Incubation Time | Reference(s) |

| Reduction of Cell Viability | Gastric (MKN1, NUGC-3), Liver (HUH-7), Colon (SW480) Cancer Cells | 15 - 30 µM | 24 hours | |

| Neuroblastoma Cell Lines | 0 - 160 µM | Not Specified | ||

| Induction of Apoptosis | Triple-Negative Breast Cancer (TNBC) Cells | Not Specified (effective at lower concentrations in mutant p53 cells) | Not Specified | |

| Upregulation of p53 Target Genes | Gastric (MKN1, NUGC-3), Liver (HUH-7) Cancer Cells | 15 - 20 µM | 4.5 - 6 hours | |

| Induction of Reactive Oxygen Species (ROS) | Gastric (MKN1, NUGC-3, NUGC-4), Liver (HUH-7, HUH-6) Cancer Cells | Up to 60 µM | 2 hours | |

| Modulation of Gene Expression | Glioblastoma (U118MG) Cells | 25 µM | 15 minutes - 24 hours |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO. A concentration of 10 mM to 20 mM is recommended.

-

To aid dissolution, the solution can be gently warmed or sonicated.

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution is stable for up to one year, and at -80°C, it is stable for up to two years.

-

When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization solution

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 40, 60, 80, 100 µM). Include a vehicle control (DMSO only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Cells treated with this compound

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or plate reader

Protocol:

-

Seed cells in a suitable culture vessel (e.g., 24-well plate or 96-well black-walled plate) and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Prepare a working solution of DCFH-DA in serum-free medium at a final concentration of 10-25 µM.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add PBS or serum-free medium to the wells.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol 3: Western Blot Analysis of p53 Pathway Proteins

This protocol is for the detection of changes in the protein levels of p53 and its downstream targets, such as p21.

Materials:

-

Cells treated with this compound

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 6 or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Cells treated with this compound

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

Caption: this compound's dual mechanism of action.

Caption: A typical workflow for studying this compound's effects.

References

Application Notes and Protocols for PK11007 Solubility and Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of PK11007 in Dimethyl Sulfoxide (DMSO) for use in research and drug development settings. This compound is a mild thiol alkylator with demonstrated anticancer activity.[1][2][3] Its primary mechanism of action involves the stabilization of the p53 tumor suppressor protein through the selective alkylation of two surface-exposed cysteines, which does not compromise its DNA binding activity.[2][3] Furthermore, this compound has been shown to induce cell death in cancer cells with mutant p53 by elevating levels of reactive oxygen species (ROS).

Data Presentation: Solubility of this compound

The solubility of a compound is a critical parameter for the design of both in vitro and in vivo experiments. This compound is readily soluble in DMSO. For optimal results, it is recommended to use fresh, anhydrous DMSO, as the hygroscopic nature of DMSO can lead to the absorption of moisture, which may reduce the solubility of the compound.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 86 mg/mL | 201.0 mM | Use fresh DMSO to avoid reduced solubility due to moisture absorption. |

| DMSO | ≥ 20 mg/mL | ≥ 46.7 mM | |

| DMSO & other solvents | ≥ 2.08 mg/mL | ≥ 4.86 mM | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |

| DMSO & Corn Oil | ≥ 2.08 mg/mL | ≥ 4.86 mM | In a formulation of 10% DMSO and 90% Corn Oil. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound from its solid form using DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of this compound powder and transfer it to a sterile tube.

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the tube. The table below provides volumes for common stock concentrations.

-

Dissolve: Vortex or sonicate the solution to ensure the complete dissolution of the compound. If precipitation is observed, gentle warming can also be applied.

-

Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Stock Solution Preparation Table (Molecular Weight of this compound ≈ 427.94 g/mol ):

| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO | Mass of this compound for 10 mL of DMSO |

| 1 mM | 0.428 mg | 2.14 mg | 4.28 mg |

| 5 mM | 2.14 mg | 10.7 mg | 21.4 mg |

| 10 mM | 4.28 mg | 21.4 mg | 42.8 mg |

| 20 mM | 8.56 mg | 42.8 mg | 85.6 mg |

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.

-

Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental design.

-

Perform dilutions in a stepwise manner to prevent precipitation of the compound.

Procedure:

-

Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

-

Perform an intermediate dilution of the stock solution in cell culture medium if a large volume of working solution is needed.

-

Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock solution to 1 mL of medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.

-

Mix thoroughly by gentle inversion or pipetting before adding to the cells.

Protocol 3: Preparation of Formulations for In Vivo Animal Studies

For in vivo administration, this compound in DMSO must be further diluted into a biocompatible vehicle.

Protocol 3A: Formulation with PEG300, Tween-80, and Saline This formulation is suitable for parenteral administration.

Procedure:

-

Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture and mix thoroughly.

-

Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained. The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 3B: Formulation with Corn Oil This formulation is often used for oral or subcutaneous administration.

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly until a clear and homogenous solution is achieved. The final solution will contain 10% DMSO and 90% corn oil.

Visualizations: Workflows and Signaling Pathways

Caption: Experimental workflow for a typical cell-based assay using this compound.

Caption: Proposed signaling pathway for this compound-induced cancer cell death.

Storage and Stability

Proper storage of this compound and its solutions is crucial to maintain its chemical integrity and biological activity.

-

Solid Compound: Store the solid powder at -20°C.

-

DMSO Stock Solutions: Aliquoted stock solutions are stable for up to 1 year when stored at -20°C and for up to 2 years at -80°C. It is recommended to avoid repeated freeze-thaw cycles.

-

Aqueous Working Solutions: It is not recommended to store aqueous solutions for more than one day. Prepare fresh working solutions from the DMSO stock for each experiment.

References

Application Notes and Protocols for PK11007

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive data and detailed protocols for the handling, storage, and application of PK11007, a thiol-reactive compound with anticancer properties. This compound has been identified as a stabilizer of the p53 protein, inducing cell death in cancer cells, particularly those with mutant p53, through the elevation of reactive oxygen species (ROS).

Storage and Stability

Proper storage and handling of this compound are crucial for maintaining its chemical integrity and biological activity.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | Up to 3 years | Long-term storage. |

| 0°C | Short-term | For immediate use.[1] | |

| Stock Solution (in solvent) | -80°C | Up to 2 years | Recommended for long-term solution storage.[2][3] |

| -20°C | Up to 1 year | Suitable for shorter-term storage.[2][3] |

General Handling Guidelines:

-

This compound is a mild thiol alkylator and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood.

-

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Solubility

This compound exhibits solubility in various organic solvents, which is critical for the preparation of stock solutions for in vitro and in vivo studies.

| Solvent | Concentration | Notes |

| DMSO | ≥ 86 mg/mL (201.0 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. |

| In vivo Formulation 1 | ≥ 2.08 mg/mL (4.86 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh for each experiment. |

| In vivo Formulation 2 | ≥ 2.08 mg/mL (4.86 mM) | 10% DMSO, 90% Corn Oil. Prepare fresh for each experiment. |

Note: If precipitation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.

Experimental Protocols

The following are detailed protocols for common assays involving this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MKN1, HUH-7, NUGC-3 for mutant p53; HUH-6, NUGC-4 for wild-type p53)

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Typical concentration ranges for IC₅₀ determination are from 0 to 120 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 15-30 µM) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

References

In Vivo Formulation of PK11007 for Preclinical Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo formulation and administration of PK11007, a small molecule reactivator of mutant p53, for animal studies. The information compiled herein is intended to guide researchers in preparing and utilizing this compound for preclinical investigations into its anti-cancer efficacy.

Introduction

This compound is a novel investigational compound that has demonstrated potential in reactivating mutant forms of the tumor suppressor protein p53.[1][2] By restoring the normal function of p53, this compound can induce apoptosis and inhibit the proliferation of cancer cells harboring p53 mutations.[2][3] Effective in vivo delivery of this compound is critical for preclinical evaluation of its therapeutic efficacy and pharmacokinetic/pharmacodynamic properties. This document outlines two established protocols for the formulation of this compound for administration in animal models, along with a summary of its mechanism of action.

In Vivo Formulation Protocols for this compound

The following tables summarize two distinct and effective vehicle formulations for the in vivo delivery of this compound. These protocols have been developed to ensure the solubility and stability of the compound for administration.[4]

Table 1: this compound Formulation Protocol 1 - Aqueous-Based Vehicle

| Component | Percentage by Volume | Role |